molecular formula C29H41ClN4O3 B10800724 CM-579 hydrochloride

CM-579 hydrochloride

Cat. No.: B10800724
M. Wt: 529.1 g/mol
InChI Key: ADHBIPLBYVBBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CM-579 hydrochloride is a first-in-class reversible, dual inhibitor of G9a and DNA methyltransferase (DNMT). It has shown potent in vitro cellular activity in a wide range of cancer cells. The compound is known for its ability to inhibit G9a and DNMT with IC50 values of 16 nM and 32 nM, respectively .

Preparation Methods

The synthesis of CM-579 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

CM-579 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Substitution reactions are common, where specific substituents on the compound are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CM-579 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

CM-579 hydrochloride exerts its effects by inhibiting the activity of G9a and DNMT enzymes. The compound binds to the active sites of these enzymes, preventing them from catalyzing the methylation of histones and DNA. This inhibition leads to changes in gene expression and cellular function, which can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

CM-579 hydrochloride is unique due to its dual inhibitory activity against both G9a and DNMT. Similar compounds include:

    BIX-01294: A selective inhibitor of G9a, but does not inhibit DNMT.

    SGC0946: An inhibitor of DOT1L, another histone methyltransferase, but not G9a or DNMT.

    Decitabine: A DNMT inhibitor, but does not inhibit G9a.

The uniqueness of this compound lies in its ability to simultaneously inhibit both G9a and DNMT, making it a valuable tool for studying the interplay between these two enzymes in various biological processes .

Properties

Molecular Formula

C29H41ClN4O3

Molecular Weight

529.1 g/mol

IUPAC Name

6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine;hydrochloride

InChI

InChI=1S/C29H40N4O3.ClH/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33;/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31);1H

InChI Key

ADHBIPLBYVBBQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.